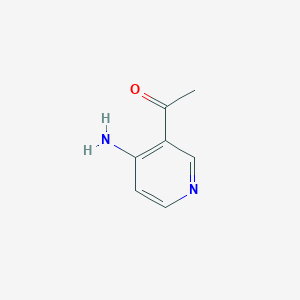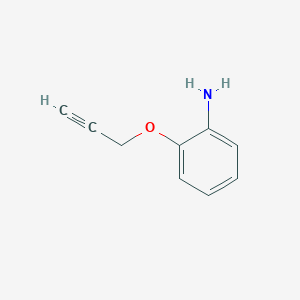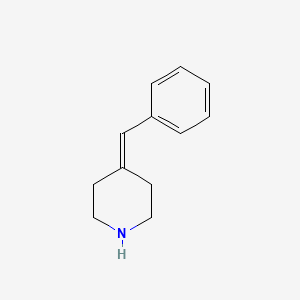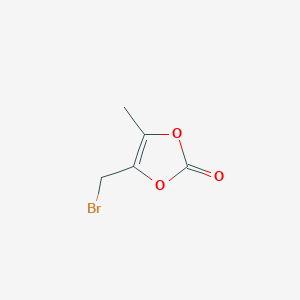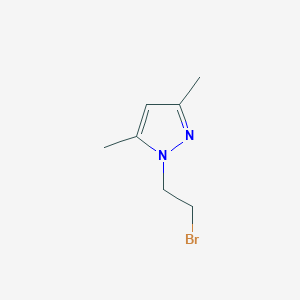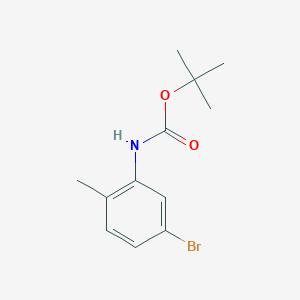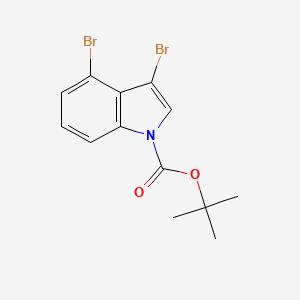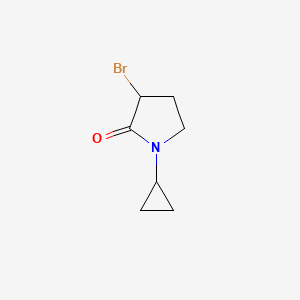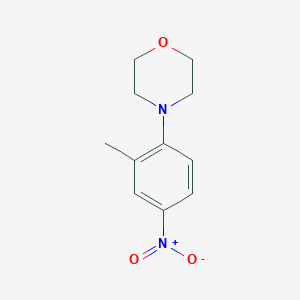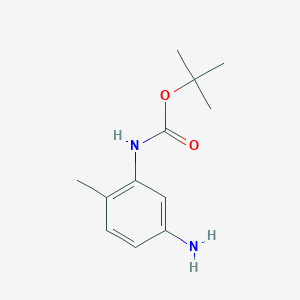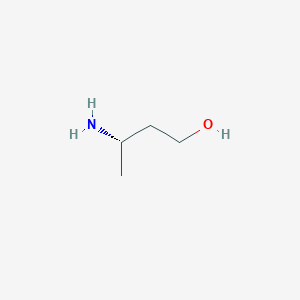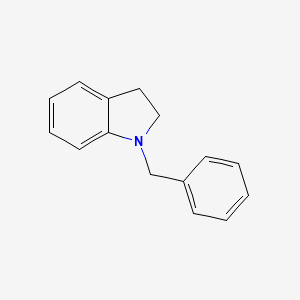
1-Benzylindoline
概要
説明
1-Benzylindoline is an organic compound with the molecular formula C15H15N It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom
準備方法
1-Benzylindoline can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-diaminoanthraquinone with this compound-2,3-dione in glacial acetic acid. The reaction mixture is then purified by column chromatography using a hexane/chloroform solvent system to obtain the desired product . Another method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine is reacted with an appropriate ketone under acidic conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
1-Benzylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indoline ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Elimination: The elimination of benzene from protonated this compound has been observed under collision-induced dissociation conditions.
科学的研究の応用
1-Benzylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and organic materials.
作用機序
The mechanism of action of 1-Benzylindoline involves its interaction with various molecular targets and pathways. The compound can undergo proton transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl cation transfer from the nitrogen atom to the indoline core is a key step in its reactivity . Additionally, the compound’s ability to undergo electrophilic substitution and oxidation reactions contributes to its biological activity.
類似化合物との比較
1-Benzylindoline can be compared with other indoline derivatives, such as:
1-Benzylindole: Similar in structure but lacks the saturated nitrogen-containing ring of indoline.
Indole-5-phosphonic acid derivatives: These compounds have a phosphonic acid group attached to the indole ring, providing different chemical properties and reactivity.
3-Hydroxyindolin-2-ones: These derivatives have a hydroxyl group at the 3-position of the indoline ring, which significantly alters their biological activity and chemical behavior.
This compound stands out due to its unique combination of a benzyl group and an indoline core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-benzyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJGPICKZXXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445202 | |
| Record name | 1-benzylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61589-14-8 | |
| Record name | 1-benzylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylindoline in the synthesis of more complex molecules?
A1: this compound serves as a crucial starting material for synthesizing various indole-based compounds with potential biological activity. [, ] For instance, it can be converted to 1-benzyl-2-bromo-1H-indole, a key intermediate in the synthesis of indolo[2,1-a]isoquinolines, a class of compounds known for their antileukemic and antitumor properties. [] This conversion involves transforming the carbonyl group of the oxindole to a bromine atom using phosphorus oxybromide (POBr3). []
Q2: How does this compound contribute to the understanding of spirovinylcyclopropyl oxindole reactions?
A2: While not directly involved, the formation of this compound-2,3-dione (from this compound) is a significant product in the reaction of spirovinylcyclopropyl oxindole with singlet oxygen (1O2). [] This reaction, studied computationally at the MN15L/Def2-TZVP level of theory, proceeds through a complex mechanism involving a dioxolane intermediate. [] Understanding the formation and fate of this compound-2,3-dione helps elucidate the overall reaction pathway and the role of potential catalysts like iodine radicals. []
Q3: Are there any computational studies investigating the interaction of this compound derivatives with biological targets?
A3: Yes, researchers have explored the potential of 3-substituted oxindoles, derivatives of this compound, as inhibitors of PfPK5, a cyclin-dependent kinase (CDK) in Plasmodium falciparum (the parasite responsible for malaria). [] While the specific interactions of this compound itself haven't been modeled, these studies provide valuable insight into how modifications to the oxindole core can influence binding affinity and selectivity for specific biological targets. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)
